Aminooxyacetamide-peg3-propargyl
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Overview
Description
Aminooxyacetamide-peg3-propargyl is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. It is a linker molecule with an aminooxy group on one end and a terminal alkyne (propargyl) group on the other. This compound is widely used in bioconjugation and click chemistry due to its ability to form stable linkages with various biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aminooxyacetamide-peg3-propargyl typically involves the coupling of aminooxyacetamide with a PEG3-propargyl derivative. The reaction is usually carried out under mild conditions to preserve the functional groups. Common reagents used in this synthesis include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) esters .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of PEG and propargyl groups to the aminooxyacetamide backbone. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Aminooxyacetamide-peg3-propargyl undergoes various chemical reactions, including:
Click Chemistry: The terminal alkyne group reacts with azide-bearing compounds via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages.
Oxime Formation: The aminooxy group reacts with aldehydes and ketones to form oxime linkages, which can be further reduced to stable carbon-nitrogen bonds.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions to facilitate the formation of triazole linkages.
Reducing Agents: Such as sodium borohydride, used to reduce oxime linkages to stable carbon-nitrogen bonds.
Major Products
Triazole Linkages: Formed from click chemistry reactions.
Stable Carbon-Nitrogen Bonds: Formed from the reduction of oxime linkages.
Scientific Research Applications
Aminooxyacetamide-peg3-propargyl has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to attach biomolecules such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of aminooxyacetamide-peg3-propargyl involves its ability to form stable linkages with various biomolecules. The aminooxy group reacts with aldehydes and ketones to form oxime linkages, which can be further reduced to stable carbon-nitrogen bonds. The terminal alkyne group participates in click chemistry reactions to form triazole linkages with azide-bearing compounds .
Comparison with Similar Compounds
Similar Compounds
- Aminooxy-PEG-acid
- Aminooxy-PEG-alcohol
- Aminooxy-PEG-amine
- Aminooxy-PEG-azide
- Aminooxy-PEG-t-butyl ester
Uniqueness
Aminooxyacetamide-peg3-propargyl is unique due to its dual functional groups, which allow it to participate in both click chemistry and oxime formation reactions. This versatility makes it a valuable tool in various scientific and industrial applications .
Properties
IUPAC Name |
2-aminooxy-N-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5/c1-2-4-15-6-8-17-9-7-16-5-3-13-11(14)10-18-12/h1H,3-10,12H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGQRGGNXBTRIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCNC(=O)CON |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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